Ethyl 6-methylisoquinoline-3-carboxylate

Description

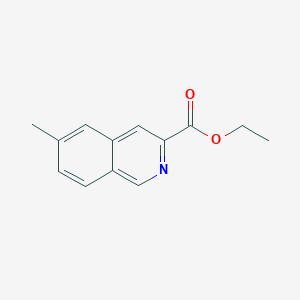

Ethyl 6-methylisoquinoline-3-carboxylate is a synthetic isoquinoline derivative featuring a methyl substituent at the 6-position and an ethyl ester group at the 3-position.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 6-methylisoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12-7-11-6-9(2)4-5-10(11)8-14-12/h4-8H,3H2,1-2H3 |

InChI Key |

NBIYCRHZZQCLGY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C2C=CC(=CC2=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methylisoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pomeranz-Fritsch reaction, where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline derivatives. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring consistent quality and high yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the isoquinoline ring .

Scientific Research Applications

Ethyl 6-methylisoquinoline-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-methylisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects at the 6-Position

The 6-position substituent significantly influences electronic, steric, and solubility properties:

*Note: Data for this compound is inferred based on structural analogs.

Key Observations:

- In contrast, chloro and bromo substituents are electron-withdrawing, which may enhance electrophilic reactivity .

- Lipophilicity : Methyl groups likely increase lipophilicity compared to chloro or bromo substituents, improving membrane permeability in biological systems.

- Steric Considerations : Bulkier groups (e.g., ethoxy in ) may reduce binding affinity to enzymes or receptors due to steric clashes .

Functional Group Variations

Ester vs. Amide Derivatives

- This compound contains an ethyl ester group, which is hydrolytically labile under basic or enzymatic conditions.

Ring Saturation

- Saturated derivatives (e.g., 3,4-dihydroisoquinolines in ) exhibit reduced aromaticity, altering π-π stacking interactions and bioavailability compared to fully aromatic analogs like Ethyl 6-chloroquinoline-3-carboxylate () .

Biological Activity

Ethyl 6-methylisoquinoline-3-carboxylate is a compound belonging to the isoquinoline class, known for its diverse biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its isoquinoline backbone, which is a fused bicyclic structure containing a benzene ring and a pyridine ring. The presence of the ethyl ester and methyl substituent at specific positions contributes to its pharmacological properties.

Antitumor Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that certain isoquinoline alkaloids showed selective inhibitory effects against cancer cell lines. For instance:

- IC50 Values : this compound demonstrated an IC50 value of approximately 5.1 μM against MGC-803 gastric cancer cells and 7.6 μM against HGC-27 cells, indicating potent cytotoxicity .

Neuroprotective Effects

The compound's potential neuroprotective activity has been explored in various studies. Isoquinolines are known to interact with neurotransmitter systems and may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation.

The biological activities of this compound can be attributed to several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase I activity, leading to DNA damage in cancer cells.

- Apoptosis Induction : The compound may promote apoptosis in cancer cells by altering the Bax/Bcl-2 ratio, which is critical for regulating cell death pathways .

- Cell Cycle Arrest : this compound has been reported to cause G2/M phase arrest in tumor cells, thereby inhibiting proliferation.

Study on Gastric Cancer Cells

In a recent study, this compound was evaluated for its effects on gastric cancer cell lines. The results indicated:

- Cell Viability : A significant reduction in cell viability was observed at concentrations above the IC50 threshold.

- Mechanistic Insights : Flow cytometry analyses revealed an increase in apoptotic cells following treatment with the compound, supporting its role as an anticancer agent .

Comparative Study of Isoquinoline Derivatives

A comparative study analyzed various isoquinoline derivatives for their biological activities. This compound was among those tested for cytotoxicity against different cancer cell lines:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 5.1 | MGC-803 |

| Ethyl 7-Methoxyisoquinoline | 8.2 | HGC-27 |

| Methyl 6-Chloroisoquinoline | 11.0 | H1975 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.